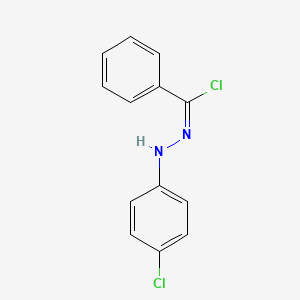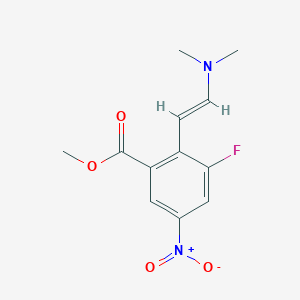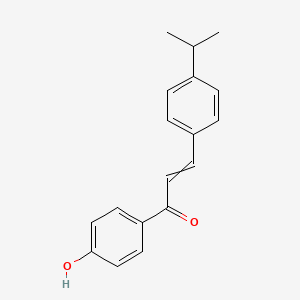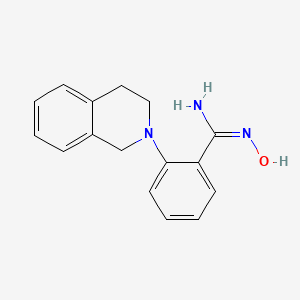![molecular formula C15H15ClN2 B11853429 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine CAS No. 62933-24-8](/img/structure/B11853429.png)
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique structural framework, which includes a chloro-substituted indole fused to a quinolizine ring system. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the cyclization of an imine with acrylic acid, followed by reduction . This method is efficient and yields the desired compound with good purity. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various indole alkaloids and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities .
Comparaison Avec Des Composés Similaires
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine can be compared with other similar compounds, such as:
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine: This compound is a key precursor to eburnane alkaloids and shares a similar structural framework.
Flavopereirine: Another indole alkaloid with significant biological activities, synthesized through similar synthetic routes.
Isogeissoschizines: These compounds are derived from similar indole frameworks and exhibit interesting biological properties.
The uniqueness of this compound lies in its chloro substitution, which can significantly influence its chemical reactivity and biological activities.
Propriétés
Numéro CAS |
62933-24-8 |
|---|---|
Formule moléculaire |
C15H15ClN2 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
9-chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H15ClN2/c16-10-4-5-13-12(9-10)11-6-8-18-7-2-1-3-14(18)15(11)17-13/h3-5,9,17H,1-2,6-8H2 |
Clé InChI |
XEDMACSZGKIOGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C2C3=C(CCN2C1)C4=C(N3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)






![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)

![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)

![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)
